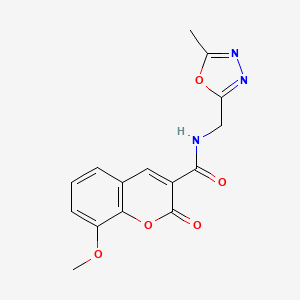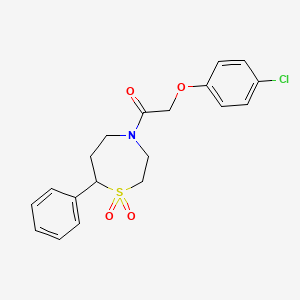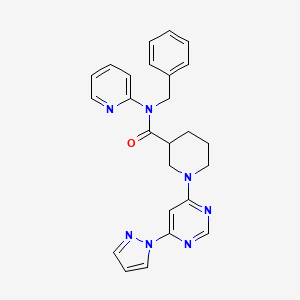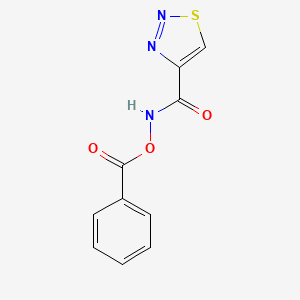
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as DQP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology indicated a similar binding mode to known antitumor agents, suggesting their mechanism of action involves inhibition of key enzymes in cancer cells (Al-Suwaidan et al., 2016).
Antiviral Activity
The compound has been explored in the context of antiviral activities. A study on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, which includes derivatives of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, reported some of these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Herbicidal Activity
In a different application, the title compound showed effectiveness in herbicidal activity. A study focused on the crystal structure and herbicidal activity of related compounds indicated potential agricultural applications (Liu et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid with 3,4-dimethoxyaniline followed by acylation with acetic anhydride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid", "3,4-dimethoxyaniline", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid (1.0 g) in diethyl ether (20 mL) and add sodium bicarbonate (0.5 g). Stir the mixture for 10 minutes at room temperature.", "Step 2: Add 3,4-dimethoxyaniline (1.2 g) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum.", "Step 4: Dissolve the solid obtained in Step 3 in acetic anhydride (10 mL) and heat the mixture to 80°C for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 6: Extract the product with diethyl ether (3 x 20 mL).", "Step 7: Combine the organic layers and wash with saturated sodium chloride solution (10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 9: Evaporate the solvent under reduced pressure to obtain the crude product.", "Step 10: Purify the crude product by recrystallization from ethanol to obtain N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide as a white solid (yield: 70%)." ] } | |
CAS RN |
422278-44-2 |
Molecular Formula |
C19H19N3O4S |
Molecular Weight |
385.44 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27) |
InChI Key |
PHIRALKALFBCDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)




![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)


![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)
![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)